2-[(4-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile
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Overview
Description
2-[(4-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile is a complex organic compound that features a fluorophenyl group, a thiazolopyrimidine core, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiazolopyrimidine core, followed by the introduction of the fluorophenyl and benzonitrile groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and polar aprotic solvents to facilitate the nucleophilic attacks.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to primary amines under suitable conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be facilitated by using Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[(4-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but often include key proteins involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-Fluorophenyl)sulfanyl]-5-([1,3]oxazol-4-yl)pyridine
- **2-[(4-Fluorophenyl)sulfanyl]-5-([1,3]thiazol-4-yl)pyrimidine
Uniqueness
2-[(4-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile is unique due to its specific combination of functional groups and the thiazolopyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-[(4-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile , also known by its CAS number 918880-54-3, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H9FN4S2, and it features a thiazolo[5,4-d]pyrimidine core with a fluorophenyl sulfanyl group. The structure is significant as it influences the compound's interaction with biological targets.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to this compound. For instance, research on thiazole derivatives has shown promising results against various cancer cell lines. The antiproliferative activity was evaluated using breast, colon, and lung cancer cell lines, revealing that certain derivatives exhibit significant growth inhibition (Table 1) .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | Breast Cancer | 5.0 | Apoptosis induction |
Compound B | Colon Cancer | 7.2 | Cell cycle arrest |
Compound C | Lung Cancer | 4.8 | Inhibition of angiogenesis |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Studies have shown that thiazole derivatives can inhibit the growth of various fungi and bacteria. For example, a related thiazole compound demonstrated an MIC value of 30 µg/mL against Fusarium oxysporum, indicating strong antifungal properties .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been identified as inhibitors of enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells.
- Disruption of Cellular Signaling : The compound may interfere with signaling pathways critical for tumor growth and survival.
Study on Anticancer Properties
In a study published in MDPI, researchers synthesized various thiazolo[5,4-d]pyrimidine derivatives and assessed their cytotoxicity against different cancer cell lines. The most potent compounds showed IC50 values in the micromolar range and were effective in inducing apoptosis through caspase activation .
Study on Antimicrobial Effects
Another study focused on the antimicrobial efficacy of thiazole derivatives against pathogenic fungi. The results indicated that modifications to the thiazole ring significantly enhanced antifungal activity compared to standard treatments .
Properties
CAS No. |
918880-42-9 |
---|---|
Molecular Formula |
C18H9FN4S2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile |
InChI |
InChI=1S/C18H9FN4S2/c19-13-2-4-14(5-3-13)24-16-6-1-11(7-12(16)8-20)17-23-15-9-21-10-22-18(15)25-17/h1-7,9-10H |
InChI Key |
KVVASLJXACOSHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)SC2=C(C=C(C=C2)C3=NC4=CN=CN=C4S3)C#N |
Origin of Product |
United States |
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